molecular formula C18H16ClNO3 B14370463 N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide CAS No. 90257-61-7

N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide

Cat. No.: B14370463
CAS No.: 90257-61-7
M. Wt: 329.8 g/mol
InChI Key: MJUIMJWUMLFQEM-UHFFFAOYSA-N
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Description

N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a methoxymethyl group, and a prop-2-yn-1-yloxy group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chloro-Substituted Phenyl Ring: The initial step involves the chlorination of a suitable phenyl precursor to introduce the chloro group at the desired position.

    Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced through a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Attachment of the Prop-2-yn-1-yloxy Group: The prop-2-yn-1-yloxy group is attached via an etherification reaction using propargyl alcohol and a suitable catalyst.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenyl ethers.

Scientific Research Applications

N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The chloro and methoxymethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activity. The prop-2-yn-1-yloxy group may contribute to its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(prop-2-yn-1-yl)acetamide: Shares the prop-2-yn-1-yl group but differs in the core structure.

    N-(Chloroacetyl)prop-2-yn-1-amine: Similar in having a chloro and prop-2-yn-1-yl group but differs in the functional groups attached.

Uniqueness

N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

90257-61-7

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

N-[3-chloro-5-(methoxymethyl)-4-prop-2-ynoxyphenyl]benzamide

InChI

InChI=1S/C18H16ClNO3/c1-3-9-23-17-14(12-22-2)10-15(11-16(17)19)20-18(21)13-7-5-4-6-8-13/h1,4-8,10-11H,9,12H2,2H3,(H,20,21)

InChI Key

MJUIMJWUMLFQEM-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC(=C1)NC(=O)C2=CC=CC=C2)Cl)OCC#C

Origin of Product

United States

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